molecular formula C16H12N2O2 B14204167 2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-90-2

2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one

Cat. No.: B14204167
CAS No.: 918897-90-2
M. Wt: 264.28 g/mol
InChI Key: KLDHETKBSJWAMY-UHFFFAOYSA-N
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Description

2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Properties

CAS No.

918897-90-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-methyl-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one

InChI

InChI=1S/C16H12N2O2/c1-9-6-7-13-10(8-9)14-15(16(19)20-13)18-12-5-3-2-4-11(12)17-14/h2-8,17-18H,1H3

InChI Key

KLDHETKBSJWAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2NC4=CC=CC=C4N3

Origin of Product

United States

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